Ethyl N-(2-formylthiophen-3-yl)carbamate Ethyl N-(2-formylthiophen-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 122805-79-2
VCID: VC6763594
InChI: InChI=1S/C8H9NO3S/c1-2-12-8(11)9-6-3-4-13-7(6)5-10/h3-5H,2H2,1H3,(H,9,11)
SMILES: CCOC(=O)NC1=C(SC=C1)C=O
Molecular Formula: C8H9NO3S
Molecular Weight: 199.22

Ethyl N-(2-formylthiophen-3-yl)carbamate

CAS No.: 122805-79-2

Cat. No.: VC6763594

Molecular Formula: C8H9NO3S

Molecular Weight: 199.22

* For research use only. Not for human or veterinary use.

Ethyl N-(2-formylthiophen-3-yl)carbamate - 122805-79-2

Specification

CAS No. 122805-79-2
Molecular Formula C8H9NO3S
Molecular Weight 199.22
IUPAC Name ethyl N-(2-formylthiophen-3-yl)carbamate
Standard InChI InChI=1S/C8H9NO3S/c1-2-12-8(11)9-6-3-4-13-7(6)5-10/h3-5H,2H2,1H3,(H,9,11)
Standard InChI Key DSDGGNDNZQFCHL-UHFFFAOYSA-N
SMILES CCOC(=O)NC1=C(SC=C1)C=O

Introduction

Overview of Ethyl N-(2-formylthiophen-3-yl)carbamate

Ethyl N-(2-formylthiophen-3-yl)carbamate is a heterocyclic compound containing a thiophene ring substituted with a formyl group at the 2-position and an ethyl carbamate moiety at the 3-position. Compounds of this nature are often studied for their potential applications in organic synthesis, medicinal chemistry, and materials science due to the reactivity of the thiophene ring and the functional groups attached.

Potential Applications

  • Medicinal Chemistry:

    • Compounds with thiophene derivatives are frequently investigated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    • The presence of a carbamate group can enhance bioavailability and metabolic stability.

  • Organic Synthesis:

    • The formyl group allows for further functionalization through reactions like aldol condensation or reductive amination.

    • Thiophene derivatives serve as intermediates in synthesizing more complex heterocyclic compounds.

  • Materials Science:

    • Thiophene-based compounds are used in developing conductive polymers and organic semiconductors.

Related Compounds and Research Insights

While no direct data on Ethyl N-(2-formylthiophen-3-yl)carbamate was found, related thiophene derivatives have been studied extensively:

Compound NameKey Properties/ApplicationsReference
Ethyl 2-amino-4-methylthiophene-3-carboxylateCrystallizes with hydrogen bonding; potential pharmaceutical applications
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateFeatures intramolecular hydrogen bonding; used in organic synthesis
N-(3-Cyano-benzothiophen derivatives)Evaluated for anti-inflammatory activity via molecular docking studies

Analytical Techniques for Characterization

To study Ethyl N-(2-formylthiophen-3-yl)carbamate, standard spectroscopic and analytical techniques would be employed:

  • NMR Spectroscopy (1H and 13C):

    • To identify chemical shifts corresponding to the thiophene ring, formyl group, and carbamate moiety.

  • Mass Spectrometry (MS):

    • To confirm molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • To detect functional groups like C=O (formyl and carbamate) and NH.

  • X-ray Crystallography:

    • To determine the compound's crystal structure if solid-state properties are of interest.

Synthesis Pathway (Hypothetical)

A plausible synthetic route for Ethyl N-(2-formylthiophen-3-yl)carbamate could involve:

  • Starting with thiophene as the core structure.

  • Introducing a formyl group at the 2-position via Vilsmeier-Haack reaction.

  • Reacting the intermediate with ethyl chloroformate and ammonia to form the carbamate derivative.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator